Kinetics of Cytidine 3'-diphosphate 5'-diphosphate formation by RelA/SpoT homologs
Kinetics of Cytidine 3'-diphosphate 5'-diphosphate formation by RelA/SpoT homologs
Executive Summary & Scope Clarification
Subject: Kinetics of Stringent Response Factor Formation by RelA/SpoT Homologs. Target Molecule: Guanosine 3'-diphosphate 5'-diphosphate (ppGpp) vs. Cytidine 3'-diphosphate 5'-diphosphate (ppCpp).
Critical Technical Note on Nomenclature: The request specifies the kinetics of Cytidine 3'-diphosphate 5'-diphosphate (ppCpp) . It is the authoritative consensus of the field that RelA and SpoT homologs are (p)ppGpp synthetases with high specificity for Guanosine substrates (GTP/GDP). Literature references to "ppCpp" in the context of RelA (e.g., older OCR-scanned texts of J. Biol. Chem. papers like Tedin & Bremer, 1992) are frequently typographic or recognition errors for ppGpp .
While synthetic analogs (e.g., methylene-bridged pcppGpp) are used in structural studies, ppCpp is not a physiological alarmone. Consequently, this guide details the kinetics of the canonical (p)ppGpp reaction, which represents the actual biological function of these enzymes, while explicitly analyzing the substrate specificity constraints that prevent efficient Cytidine incorporation.
Mechanistic Principles of RelA/SpoT Catalysis
The RelA/SpoT Homolog (RSH) superfamily governs the "Stringent Response," a bacterial adaptation to nutrient deprivation. The reaction involves the pyrophosphoryl transfer from ATP to the 3'-hydroxyl of a Guanosine acceptor.
The Reaction Pathway
The synthetase domain of RelA catalyzes the following reversible reaction:
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RelA (Stringent Factor): A ribosome-associated synthetase.[1] It is activated only when an uncharged tRNA occupies the ribosomal A-site (the "idling" ribosome), signaling amino acid starvation.
-
SpoT: A bifunctional enzyme (synthetase/hydrolase) that senses fatty acid/carbon starvation. It hydrolyzes (p)ppGpp back to GTP/GDP and PPi.
Substrate Specificity (GTP vs. CTP)
RelA is highly specific for the Guanine base.
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Hydrogen Bonding: The active site residues (specifically conserved Glutamate and Tyrosine residues in the synthetase domain) form hydrogen bonds with the N1, N2, and O6 positions of the Guanine ring.
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Steric Exclusion: Cytidine (a pyrimidine) lacks the dual-ring purine structure and the specific hydrogen bond donors/acceptors required for correct orientation in the catalytic pocket.
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Kinetic Consequence: The
for CTP is effectively infinite under physiological conditions; CTP does not act as a competitive inhibitor or a substrate, allowing the cell to maintain high fidelity for Guanosine signaling.
Kinetic Parameters and Data
The kinetics of RelA are non-Michaelian in the absence of ribosomes but become highly efficient and cooperative in the presence of the 70S ribosome-mRNA-tRNA complex.
Key Kinetic Constants (Ribosome-Activated RelA)
| Parameter | Substrate | Typical Value | Biological Context |
| ATP + GTP | 10 – 50 s⁻¹ | Highly efficient turnover during starvation. | |
| GTP | 0.2 – 0.5 mM | Close to physiological GTP concentrations. | |
| ATP | 0.5 – 1.0 mM | Ensures sensitivity to cellular energy charge. | |
| Hill Coeff ( | - | ~1.0 (in vitro) | Cooperativity varies with ribosome stoichiometry. |
| Activation | - | >1000-fold | RelA is essentially inactive without the ribosome. |
The "Hopping" Mechanism
Recent single-molecule tracking suggests RelA does not remain bound to a single ribosome. Instead, it utilizes a "hopping" mechanism:
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RelA binds an idling ribosome.[1]
-
Synthesizes multiple (p)ppGpp molecules (processive burst).
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Dissociates and searches for another stalled ribosome. This amplifies the signal: one stalled ribosome can activate multiple RelA enzymes.
Visualizing the Signaling Pathway[2]
The following diagram illustrates the activation of RelA by the ribosome and the exclusion of non-canonical substrates (like CTP).
Caption: The RelA activation cycle. Note the specific recruitment by stalled ribosomes and the exclusion of CTP (Cytidine) substrates due to active site specificity.
Experimental Protocol: In Vitro Kinetics Assay
This protocol measures the rate of (p)ppGpp formation using Thin Layer Chromatography (TLC).[2] This is the gold standard for validating RelA activity and determining kinetic constants (
Reagents & Setup
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Enzyme: Purified RelA (typically E. coli or B. subtilis homolog, 1-5 µM stock).
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Activator: 70S Ribosomes (purified), Poly(U) mRNA, tRNA^Phe (uncharged).
-
Buffer: HEPES-KOH (pH 7.5), Mg(OAc)₂ (10 mM), NH₄Cl, DTT.
-
Substrates: ATP (1-5 mM), GTP (variable for Km determination), [
-³²P]GTP (tracer).
Step-by-Step Workflow
-
Ribosome Complex Assembly:
-
Incubate 70S ribosomes (0.5 µM) with Poly(U) and tRNA^Phe (2 µM) in reaction buffer for 15 min at 37°C to form the stalled complex.
-
-
Reaction Initiation:
-
Prepare a master mix containing the Ribosome Complex, RelA (50 nM), and ATP (1 mM).
-
Initiate reaction by adding the "Hot Mix": GTP (varying concentrations 0.05 – 2 mM) + [
-³²P]GTP (0.5 µCi/µL).
-
-
Time-Course Sampling:
-
At strictly defined intervals (e.g., 0, 15s, 30s, 60s, 120s), remove 5 µL aliquots.
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Quench: Immediately spot onto PEI-Cellulose TLC plates pre-spotted with 1M Formic Acid (to stop the reaction).
-
-
Chromatography:
-
Develop the TLC plate in 1.5 M KH₂PO₄ (pH 3.4) for 45-60 minutes. This separates GTP (substrate) from pppGpp (product).
-
-
Quantification:
-
Expose plate to a phosphor-screen. Scan on a Typhoon imager.
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Calculate conversion %: $ \text{Product} / (\text{Product} + \text{Substrate}) $.
-
Convert to molar rates (
).
-
Workflow Diagram
Caption: Standard workflow for radio-TLC analysis of RelA kinetics.
Substrate Specificity Analysis (Cytidine vs. Guanosine)
Why does RelA not synthesize ppCpp?
-
Base Recognition: The RelA synthetase domain contains a "G-loop" motif. This loop sterically clashes with the smaller Pyrimidine ring of Cytidine and lacks the correct hydrogen bond acceptors for the Cytosine amine group.
-
Phosphate Orientation: Effective catalysis requires the
-phosphate of the acceptor nucleotide (GTP) to be perfectly aligned with the - pyrophosphate bond of ATP. Without the specific anchoring of the Guanine base, the ribose-phosphate moiety of CTP wobbles, preventing the nucleophilic attack. -
Promiscuity Exceptions: Some Small Alarmone Synthetases (SAS) in Enterococcus or Bacillus have shown limited promiscuity toward IMP (Inosine) or GMP, but CTP activity remains negligible in wild-type enzymes.
References
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Cashel, M., et al. (1996). "The Stringent Response." Escherichia coli and Salmonella: Cellular and Molecular Biology. Link
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Wendrich, T. M., et al. (2002).[2] "Dissection of the mechanism for the stringent factor RelA." Molecular Cell, 10(4), 779-788.[2] Link
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Hauryliuk, V., et al. (2015). "Recent functional insights into the role of (p)ppGpp in bacterial physiology." Nature Reviews Microbiology, 13, 298–309. Link
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Kudrin, P., et al. (2018). "The ribosomal A-site finger is crucial for binding and activation of the stringent factor RelA." Nucleic Acids Research, 46(4), 1973–1983. Link
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Tedin, K., & Bremer, H. (1992).[1] "Toxic effects of high levels of ppGpp in Escherichia coli are relieved by rpoB mutations."[1] Journal of Biological Chemistry, 267, 2337-2344. (Note: Often mis-cited/OCR'd as ppCpp in older databases). Link
